molecular formula C10H18FNO2 B13073065 cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

Cat. No.: B13073065
M. Wt: 203.25 g/mol
InChI Key: MXJROZHGXBUKBW-SFYZADRCSA-N
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Description

cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₈FNO₂ and a molecular weight of 203.25 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methyl group on the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom and the tert-butyl ester group can influence its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both fluorine and methyl groups on the pyrrolidine ring makes this compound unique in terms of its chemical reactivity and potential applications.
  • The tert-butyl ester group provides steric hindrance, which can influence the compound’s stability and reactivity.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1

InChI Key

MXJROZHGXBUKBW-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1F)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1F)C(=O)OC(C)(C)C

Origin of Product

United States

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